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molecular formula C10H8N2O4 B028812 Nicotinic Acid N-Hydroxysuccinimide Ester CAS No. 78348-28-4

Nicotinic Acid N-Hydroxysuccinimide Ester

Cat. No. B028812
M. Wt: 220.18 g/mol
InChI Key: CWBHSNGMXKJGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04595675

Procedure details

The title compound is prepared in known a manner from 30.8 g of nicotinic acid, 34.5 g of N-hydroxysuccinimide and 55 g of dicyclohexyl carbodiimide in 800 ml of dimethyl formamide. When the reaction is terminated, the mixture is concentrated in vacuo to one third of its volume, cooled to 0° C., filtered and the filtrate is evaporated to dryness in vacuo. The residue is recrystallized from 200 ml of isopropanol. Yield 49.0 g, melting point 137° to 138° C.
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.O[N:11]1[C:15](=[O:16])[CH2:14][CH2:13][C:12]1=[O:17].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[CH2:14]1[C:15](=[O:16])[N:11]([O:8][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=2)=[O:9])[C:12](=[O:17])[CH2:13]1

Inputs

Step One
Name
Quantity
30.8 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Step Two
Name
Quantity
34.5 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
55 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the reaction is terminated
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated in vacuo to one third of its volume
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from 200 ml of isopropanol

Outcomes

Product
Name
Type
product
Smiles
C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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